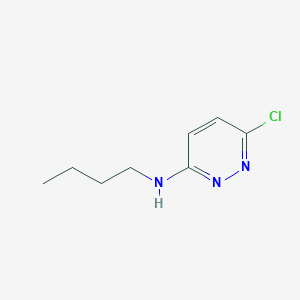

N-butyl-6-chloropyridazin-3-amine

Description

Properties

IUPAC Name |

N-butyl-6-chloropyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-2-3-6-10-8-5-4-7(9)11-12-8/h4-5H,2-3,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWAXJOTHJMEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143566 | |

| Record name | Pyridazine, 3-butylamino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-84-3 | |

| Record name | Pyridazine, 3-butylamino-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridazine, 3-butylamino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-butyl-6-chloropyridazin-3-amine chemical properties

An In-Depth Technical Guide to N-butyl-6-chloropyridazin-3-amine and its Core Precursor

Introduction

This compound is a substituted pyridazine derivative with potential applications in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it belongs to a class of molecules known for their diverse biological activities. This guide provides a comprehensive technical overview of this compound, beginning with a detailed analysis of its foundational precursor, 6-chloropyridazin-3-amine. Due to the limited availability of experimental data for the N-butyl derivative, this document will first establish a thorough understanding of the parent compound and then extrapolate to the synthesis, predicted properties, and potential applications of the target molecule. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for working with this compound.

Part 1: The Foundational Building Block: 6-Chloropyridazin-3-amine

A comprehensive understanding of this compound begins with its parent molecule, 6-chloropyridazin-3-amine. This bifunctional compound serves as a versatile starting material in organic synthesis.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 6-chloropyridazin-3-amine are well-documented and crucial for its handling and use in further reactions.

Table 1: Physicochemical Properties of 6-Chloropyridazin-3-amine

| Property | Value | Source(s) |

| CAS Number | 5469-69-2 | [1][2][3] |

| Molecular Formula | C4H4ClN3 | [2] |

| Molecular Weight | 129.55 g/mol | [2] |

| Melting Point | 210 °C | [1] |

| Boiling Point (Predicted) | 363.2 ± 22.0 °C | [1] |

| Density (Predicted) | 1.437 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.06 ± 0.10 | [1] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [1] |

Spectroscopic Analysis:

The structural identity of 6-chloropyridazin-3-amine is unequivocally confirmed by a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 6-chloropyridazin-3-amine typically shows two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. The ¹³C NMR spectrum will display signals for the four unique carbon atoms of the heterocyclic core.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong, sharp bands corresponding to the N-H stretching of the primary amine group (around 3420 and 3315 cm⁻¹), aromatic C-H stretching (around 3080 cm⁻¹), and C=C and C=N ring stretching vibrations.[4]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments.[5][6]

Synthesis and Reactivity

The most common synthesis of 6-chloropyridazin-3-amine involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with ammonia.[3][7][8]

Experimental Protocol: Synthesis of 6-Chloropyridazin-3-amine

-

Reaction Setup: To a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as methanol, add an excess of ammonia in methanol (e.g., 2.0 M solution, 10 equivalents).[3]

-

Reaction Conditions: The reaction mixture is heated in a sealed vessel at a high temperature (e.g., 130 °C) for an extended period (e.g., 96 hours) to drive the substitution.[3]

-

Work-up and Purification: After cooling to room temperature, water is added to the reaction mixture. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield 6-chloropyridazin-3-amine as a solid.[3]

Caption: Synthesis workflow for 6-chloropyridazin-3-amine.

Safety and Handling

6-Chloropyridazin-3-amine is classified as harmful if swallowed and causes skin and serious eye irritation.[2][9]

-

Precautionary Measures:

-

Wash hands and any exposed skin thoroughly after handling.[11][12]

-

Wear protective gloves, clothing, and eye/face protection.[11]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

-

Use only in a well-ventilated area.[11]

-

Store in a well-ventilated place and keep the container tightly closed.[11][13]

-

Part 2: this compound: Synthesis and Properties

With a solid understanding of the precursor, we can now focus on the target molecule, this compound.

Proposed Synthesis: N-Alkylation of 6-Chloropyridazin-3-amine

The synthesis of this compound can be achieved through the N-alkylation of 6-chloropyridazin-3-amine with a suitable butylating agent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 6-chloropyridazin-3-amine (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C to deprotonate the primary amine. The choice of a strong base is to ensure complete deprotonation and facilitate the subsequent alkylation.

-

Alkylation: To the resulting solution, add a butylating agent like 1-bromobutane (1.1 equivalents) dropwise at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by silica gel column chromatography to yield this compound.

Caption: Proposed synthesis workflow for this compound.

Predicted Physicochemical and Spectroscopic Properties

The addition of a butyl group is expected to significantly alter the physicochemical properties of the parent molecule.

Table 2: Comparison of Properties

| Property | 6-Chloropyridazin-3-amine (Experimental) | This compound (Predicted) |

| CAS Number | 5469-69-2 | 1009-84-3[14][15] |

| Molecular Formula | C4H4ClN3 | C8H12ClN3[14] |

| Molecular Weight | 129.55 g/mol | 185.65 g/mol [14] |

| Melting Point | 210 °C[1] | Lower than parent compound |

| Boiling Point | 363.2 °C (Predicted)[1] | Higher than parent compound |

| Solubility | Slightly soluble in polar solvents | Increased solubility in nonpolar organic solvents |

Predicted Spectroscopic Changes:

-

¹H NMR: The spectrum will show new signals corresponding to the butyl group: a triplet for the terminal methyl group, a triplet for the methylene group attached to the nitrogen, and two multiplets for the other two methylene groups. The signal for the N-H proton will shift, and the aromatic protons will likely experience a slight shift in their chemical environment.

-

¹³C NMR: Four new signals will appear in the aliphatic region of the spectrum, corresponding to the four carbon atoms of the butyl chain.

-

IR: The N-H stretching region will now show a single sharp peak for the secondary amine, instead of the two peaks seen for the primary amine in the parent compound. New C-H stretching bands for the butyl group will appear in the 2850-2960 cm⁻¹ region.

-

MS: The molecular ion peak will be observed at m/z = 185.65, with the characteristic 3:1 isotopic pattern for chlorine.

Part 3: Potential Applications and Future Research

The pyridazine core is a common scaffold in many biologically active compounds, including pharmaceuticals and agrochemicals.[16] The introduction of a butyl group increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. This makes this compound an interesting candidate for:

-

Medicinal Chemistry: As an intermediate for the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors or anti-inflammatory agents.

-

Materials Science: As a building block for functional polymers or organic electronic materials, where the pyridazine unit can contribute to the electronic properties.

Future research should focus on the experimental validation of the proposed synthesis and the full characterization of this compound's physicochemical and biological properties. Screening for various biological activities would be a logical next step to explore its potential in drug discovery.

References

- Chemical-Suppliers. This compound | CAS 1009-84-3. [Link]

- ACS Publications.

- National Center for Biotechnology Information. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem. [Link]

- Google Patents. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.

- SpectraBase. 3-Amino-6-chloro-pyridazine. [Link]

- Inforang. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines - YAKHAK HOEJI. [Link]

- Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

- ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. [Link]

- SpectraBase. 3-Amino-6-chloro-pyridazine - Optional[MS (GC)] - Spectrum. [Link]

Sources

- 1. 6-Chloropyridazin-3-amine CAS#: 5469-69-2 [amp.chemicalbook.com]

- 2. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]

- 8. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. scbt.com [scbt.com]

- 15. This compound | CAS 1009-84-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 16. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

N-butyl-6-chloropyridazin-3-amine CAS number

An In-depth Technical Guide to N-butyl-6-chloropyridazin-3-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, identified by CAS Number 1009-84-3. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its significant role as a versatile intermediate in medicinal chemistry and drug discovery. We will explore the causality behind synthetic choices, the biological relevance of the broader pyridazine scaffold with a focus on applications in oncology, and the standard analytical procedures for quality control. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this important chemical building block.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound belonging to the pyridazine class. The presence of a reactive chlorine atom and a secondary amine functional group makes it a valuable synthon for constructing more complex molecular architectures. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1009-84-3 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₂ClN₃ | [1] |

| Molecular Weight | 185.65 g/mol | [1] |

| Appearance | Solid (Varies from off-white to brown) | [3][4] |

| Melting Point | Not specified; parent compound melts at 210 °C | [4] |

| Solubility | Soluble in DMSO, Methanol (with heating) | [4][5] |

Synthesis Protocol: Nucleophilic Aromatic Substitution

The most common and efficient route to this compound is via a selective nucleophilic aromatic substitution (SNAr) reaction. This method leverages the commercially available precursor 3,6-dichloropyridazine.

Rationale and Mechanistic Insight

The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the inductive effect of the two chlorine atoms, making the carbon atoms at positions 3 and 6 highly electrophilic and susceptible to attack by nucleophiles. The reaction with a primary amine like n-butylamine proceeds selectively. At controlled temperatures, monosubstitution is favored over disubstitution due to the deactivating effect of the first electron-donating amino group added to the ring. An accessory base, such as triethylamine (TEA), is crucial to neutralize the hydrochloric acid (HCl) generated in situ, preventing the protonation of the n-butylamine nucleophile and driving the reaction to completion.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-dichloropyridazine (1.0 eq).

-

Solvation: Add anhydrous ethanol (or n-butanol) as the solvent (approx. 5-10 mL per gram of starting material). Stir until dissolved.[6]

-

Reagent Addition: Add triethylamine (1.2 eq) to the solution, followed by the slow, dropwise addition of n-butylamine (1.1 eq).

-

Reaction: Heat the mixture to reflux (typically 78-85°C for ethanol) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with water and saturated sodium chloride (brine) solution.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the final product.

Biological Activity and Applications in Drug Discovery

While this compound is primarily a chemical intermediate, the pyridazine scaffold it belongs to is a "privileged structure" in medicinal chemistry.[7] Derivatives of 3-amino-6-chloropyridazine are integral to the synthesis of compounds targeting a range of diseases.[5][8]

Role as a Precursor to Anticancer Agents

A prominent application of this scaffold is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[9] PARP-1 is a key enzyme in the base excision repair (BER) pathway, a cellular mechanism for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP-1 leads to an accumulation of irreparable DNA damage, triggering cell death through a concept known as synthetic lethality.[9] The 6-chloropyridazine moiety serves as a versatile anchor that can be modified, for instance via Suzuki coupling, to build molecules that fit into the PARP-1 active site.[10][11]

Caption: Mechanism of PARP-1 inhibition leading to cancer cell death.

Other Therapeutic Areas

The versatility of the 3-amino-6-chloropyridazine scaffold extends to:

-

Agrochemicals: Used as a building block for herbicides and fungicides.[8]

-

Anti-inflammatory Agents: Precursors for molecules targeting inflammatory pathways.[8]

-

Antibacterial Compounds: Certain derivatives exhibit potent bacteriostatic effects against bacteria like E. coli and S. aureus.[5]

The N-butyl group, specifically, modifies the lipophilicity of the molecule, a critical parameter for tuning the pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, Excretion) of a final drug candidate.

Analytical Quality Control

Confirming the identity and purity of this compound is essential. A combination of spectroscopic and chromatographic techniques is standard practice.

QC Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the synthesized material in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis. Prepare a separate ~1 mg/mL solution in methanol or acetonitrile for HPLC-MS analysis.

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum to confirm the molecular structure. The spectrum should show characteristic signals for the butyl group (triplet, sextet, quartet) and the two distinct protons on the pyridazine ring (doublets).

-

HPLC-MS Analysis: Inject the sample into an HPLC system equipped with a C18 column to assess purity. The resulting chromatogram should show a single major peak. The coupled mass spectrometer should detect the molecular ion corresponding to the protonated molecule [M+H]⁺.

Table 2: Expected Analytical Data

| Analysis Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to aromatic (pyridazine) and aliphatic (butyl chain) protons. |

| HPLC | Purity | >98% (by peak area) |

| Mass Spec (ESI+) | [M+H]⁺ | m/z ≈ 186.08 (for ³⁵Cl isotope) |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be consulted, data from the parent compound, 6-chloropyridazin-3-amine, provides guidance.[12][13]

-

Hazard Codes: Xn (Harmful), Xi (Irritant).

-

GHS Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[12]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound (CAS 1009-84-3) is a synthetically valuable intermediate rooted in the pharmacologically significant pyridazine family. Its straightforward synthesis from 3,6-dichloropyridazine and its versatile chemical handles allow for its incorporation into complex molecules with diverse biological activities. Its primary utility lies in serving as a foundational building block for drug discovery programs, particularly in the rational design of targeted therapies for oncology and other diseases. A thorough understanding of its synthesis, properties, and applications is therefore essential for researchers in medicinal and synthetic chemistry.

References

- This compound | CAS 1009-84-3. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/n-butyl-6-chloropyridazin-3-amine-1009-84-3

- This compound | CAS 1009-84-3. Chemical-Suppliers.com. URL: https://www.chemical-suppliers.com/cas/1009-84-3.html

- N,N-Dibutyl-6-chloropyridazin-3-amine. BLDpharm. URL: https://www.bldpharm.com/products/1019-91-6.html

- 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. BenchChem. URL: https://www.benchchem.

- Chemical Studies on 3,6-Dichloropyridazine (Part 2). Semantic Scholar. URL: https://www.semanticscholar.org/paper/Chemical-Studies-on-3%2C6-Dichloropyridazine-(Part-2)-Sherif-Ahmed/c84c856729577785c490a07e9d72e50523293e50

- The Role of 3-Amino-4-bromo-6-chloropyridazine in Drug Discovery. BenchChem. URL: https://www.benchchem.com/blog/the-role-of-3-amino-4-bromo-6-chloropyridazine-in-drug-discovery

- Understanding 3,6-Dichloropyridazine: Properties, Synthesis & Usage. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/blog/understanding-3-6-dichloropyridazine-properties-synthesis-usage

- 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/21643

- Process for producing 3-amino-6-chloropyridazine. Google Patents. URL: https://patents.google.

- 6-Chloropyridazin-3-amine | 5469-69-2. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8720885.htm

- Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI. URL: https://www.koreascience.or.kr/article/JAKO200507338029278.page

- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC, National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9314951/

- Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate. URL: https://www.researchgate.net/publication/279183416_Chemical_Studies_on_36-Dichloropyridazine_Part_2

- 3-Amino-6-chloropyridazine - Product Data Sheet. MedChemExpress. URL: https://www.medchemexpress.com/3-amino-6-chloropyridazine.html

- chemical studies on 3,6-dichloropyridazine. Journal of American Science. URL: https://www.jofamericanscience.org/journals/am-sci/am0611/80_4016_am0611_570_574.pdf

- Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). The Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra08915a

- How to prepare 5-AMINO-3-CHLOROPYRIDAZINE?. Guidechem. URL: https://www.guidechem.com/faq/5-amino-3-chloropyridazine-synthesis-446273-59-2.html

- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing, The Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra06565h

- 6-Chloropyridazin-3-amine CAS#: 5469-69-2. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB8720885EN.htm

- 3-Amino-6-chloropyridazine Formula - ECHEMI. ECHEMI. URL: https://www.echemi.com/products/pid20807-3-amino-6-chloropyridazine.html

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CAS 1009-84-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]

- 4. 6-Chloropyridazin-3-amine CAS#: 5469-69-2 [amp.chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. jofamericanscience.org [jofamericanscience.org]

- 8. nbinno.com [nbinno.com]

- 9. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]

- 12. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of N-butyl-6-chloropyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N-butyl-6-chloropyridazin-3-amine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document delves into the core chemical transformations, offering detailed, field-proven experimental protocols. The guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthetic process. All quantitative data is presented in clear, tabular formats, and logical workflows are visualized through diagrams to facilitate comprehension and application in a research and development setting.

Introduction: The Significance of this compound

This compound is a substituted pyridazine derivative of significant interest in medicinal chemistry and drug discovery. The pyridazine scaffold is a common feature in a variety of biologically active molecules, and the specific substitution pattern of this compound makes it a valuable building block for creating extensive compound libraries for screening and lead optimization. The presence of a reactive chlorine atom and a secondary amine allows for further functionalization, enabling the exploration of a broad chemical space. Derivatives of 3-amino-6-chloropyridazine have shown potential as antiproliferative agents against various cancer cell lines.[1]

This guide will explore the primary synthetic routes to this compound, focusing on practical and efficient laboratory-scale preparations.

Foundational Synthesis: Preparation of the Key Intermediate, 3-Amino-6-chloropyridazine

The most common and economically viable route to N-substituted 6-chloropyridazin-3-amines begins with the synthesis of the crucial precursor, 3-amino-6-chloropyridazine. This intermediate is typically prepared via the nucleophilic aromatic substitution of 3,6-dichloropyridazine with ammonia.[1]

Reaction Mechanism

The reaction proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring activates the chlorine atoms towards nucleophilic attack. Ammonia, acting as the nucleophile, attacks one of the carbon atoms bearing a chlorine atom, forming a Meisenheimer-like intermediate. The subsequent loss of a chloride ion restores the aromaticity of the ring, yielding 3-amino-6-chloropyridazine. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.[1]

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine

This protocol is adapted from established literature procedures and can be scaled as needed.

Materials:

-

3,6-Dichloropyridazine

-

Aqueous ammonia (28-30%)

-

1,4-Dioxane

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Anhydrous sodium sulfate

Equipment:

-

Pressure-resistant reaction vessel

-

Magnetic stirrer with heating plate

-

Round-bottom flask

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Glassware for extraction and recrystallization

Procedure:

-

In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1.0 eq), aqueous ammonia (e.g., 8 mL per 1 g of starting material), and 1,4-dioxane (e.g., 2 mL per 1 g of starting material).

-

Seal the vessel tightly and heat the reaction mixture to 100 °C with vigorous stirring.

-

Maintain the temperature and continue stirring overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the vessel to room temperature. Caution: Ensure the vessel is fully cooled before opening.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvents and excess ammonia under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum. For higher purity, silica gel column chromatography can be employed.

Data Summary:

| Parameter | Value | Reference |

| Starting Material | 3,6-Dichloropyridazine | [1] |

| Reagent | Aqueous Ammonia | [1] |

| Solvent | 1,4-Dioxane | |

| Temperature | 100 °C | |

| Reaction Time | Overnight | |

| Reported Yield | 62-87% |

Synthesis of this compound: A Comparative Analysis of Pathways

There are two primary strategies for the synthesis of the target molecule from 3-amino-6-chloropyridazine: direct N-alkylation and a two-step acylation-reduction sequence. A third potential route, reductive amination, is also considered.

Diagram: Synthetic Pathways to this compound

Caption: Synthetic routes to this compound.

Pathway A: Direct N-Alkylation

Direct N-alkylation of 3-amino-6-chloropyridazine with a suitable butylating agent, such as butyl bromide, is a straightforward approach.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amino group of 3-amino-6-chloropyridazine acts as the nucleophile, attacking the electrophilic carbon of the butyl halide. A base is typically required to deprotonate the resulting ammonium salt and regenerate the neutral N-butylated product. A significant challenge in this approach is the potential for over-alkylation to form the di-butylated product, as the secondary amine product is often more nucleophilic than the starting primary amine. Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.

Microwave-assisted synthesis can often accelerate the reaction and improve yields. This protocol is based on general procedures for the N-alkylation of similar heterocyclic amines.[2]

Materials:

-

3-Amino-6-chloropyridazine

-

Butyl bromide (or other butyl halide)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., DMF, acetonitrile)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Microwave reactor with appropriate reaction vessels

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a microwave reaction vial, add 3-amino-6-chloropyridazine (1.0 eq), the chosen base (e.g., 1.5 eq), the solvent, and a magnetic stir bar.

-

Add butyl bromide (1.1-1.2 eq) to the mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 15-30 minutes). The optimal conditions should be determined empirically.

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture to remove the base and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Pathway B: Two-Step Acylation-Reduction

This pathway involves the acylation of 3-amino-6-chloropyridazine with a butyrylating agent, followed by the reduction of the resulting amide to the corresponding amine.

Acylation: The amino group of 3-amino-6-chloropyridazine reacts with an acylating agent like butyryl chloride or butyric anhydride in a nucleophilic acyl substitution reaction to form a stable amide intermediate. This reaction is generally high-yielding and avoids the issue of over-alkylation.[3]

Reduction: The amide is then reduced to the secondary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. The hydride attacks the carbonyl carbon of the amide, and subsequent workup with water protonates the resulting amine.

Materials:

-

3-Amino-6-chloropyridazine

-

Butyric anhydride (or butyryl chloride)

-

A suitable solvent (e.g., pyridine, toluene)

Procedure:

-

Dissolve 3-amino-6-chloropyridazine in the chosen solvent.

-

Add butyric anhydride (or butyryl chloride) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 1-2 hours.[3]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Materials:

-

N-(6-chloropyridazin-3-yl)butanamide (from the previous step)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate

-

Anhydrous sodium sulfate

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Dissolve the N-(6-chloropyridazin-3-yl)butanamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting solid and wash it thoroughly with THF or ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography if necessary.

Pathway C: Reductive Amination

Reductive amination offers a one-pot approach where 3-amino-6-chloropyridazine is reacted with butyraldehyde in the presence of a reducing agent.

The reaction begins with the formation of an imine intermediate from the condensation of the primary amine and the aldehyde. This imine is then reduced in situ by a reducing agent to the secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). The choice of reducing agent is critical to ensure that the aldehyde is not prematurely reduced before imine formation.

Materials:

-

3-Amino-6-chloropyridazine

-

Butyraldehyde

-

A suitable reducing agent (e.g., sodium triacetoxyborohydride)

-

A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Acetic acid (optional, as a catalyst for imine formation)

Procedure:

-

Dissolve 3-amino-6-chloropyridazine and butyraldehyde (1.0-1.2 eq) in the chosen solvent.

-

If necessary, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for a period to allow for imine formation.

-

Add the reducing agent portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.

Pathway Comparison and Field Insights

| Pathway | Advantages | Disadvantages | Suitability |

| Direct N-Alkylation | - One-step process. - Potentially high atom economy. | - Risk of over-alkylation. - May require optimization to achieve good selectivity. | Rapid synthesis of small quantities for initial screening. |

| Acylation-Reduction | - High selectivity for mono-substitution. - Generally high-yielding steps. | - Two-step process. - Requires a strong, hazardous reducing agent (LiAlH₄). | Reliable synthesis of larger quantities with high purity. |

| Reductive Amination | - One-pot procedure. - Often mild reaction conditions. | - Potential for side reactions if the aldehyde is sensitive to the reducing agent. - May require careful optimization of pH and reagents. | Efficient for library synthesis due to the wide availability of aldehydes. |

Expertise & Experience: From a practical standpoint, the two-step acylation-reduction pathway often provides the most reliable and scalable route to pure this compound, despite being longer. The control over mono-substitution is a significant advantage. For rapid analogue synthesis where a variety of alkyl groups are to be introduced, reductive amination is a powerful tool due to the vast commercial availability of aldehydes. Direct N-alkylation can be effective, particularly with microwave assistance to shorten reaction times, but requires careful optimization to minimize the formation of the di-butylated byproduct.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, each with its own merits and challenges. The choice of pathway will depend on the specific requirements of the research, including the desired scale, purity, and the availability of reagents and equipment. The foundational synthesis of 3-amino-6-chloropyridazine is a robust and well-established process. For the subsequent N-butylation, the acylation-reduction pathway offers excellent control and scalability, while reductive amination and direct alkylation provide more direct, albeit potentially less selective, alternatives. This guide provides the necessary technical details and insights to enable researchers to successfully synthesize this valuable chemical intermediate.

References

- 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025, March 2).

- Rahman, M. M., et al. (2020). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Request PDF. [Link]

- Park, E.-H., & Park, M.-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 56-59. [Link]

- Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). (n.d.). The Royal Society of Chemistry. [Link]

Sources

Introduction: Unveiling the Potential of a Privileged Scaffold

An In-depth Technical Guide to the Mechanism of Action of N-butyl-6-chloropyridazin-3-amine

This compound is a heterocyclic compound featuring a pyridazine core, a structure of significant interest in medicinal chemistry. While this specific molecule is not extensively characterized in public literature, its core scaffold, 6-chloropyridazin-3-amine, is recognized as a versatile intermediate in the synthesis of a wide array of biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated potential as anticancer, antibacterial, and insecticidal agents.[1][3][4] This guide synthesizes the available evidence on the broader class of pyridazine derivatives to propose a primary mechanism of action for this compound and outlines a rigorous, field-proven experimental strategy to validate this hypothesis. Our central proposition is that this compound functions as a kinase inhibitor , a hypothesis grounded in the established role of the pyridazine nucleus as a "privileged scaffold" for targeting the ATP-binding site of kinases.[5]

Part 1: The Proposed Mechanism of Action - Competitive Kinase Inhibition

The pyridazine ring system, with its two adjacent nitrogen atoms, is adept at forming critical hydrogen bond interactions, particularly with the hinge region of the ATP-binding pocket in various protein kinases.[5] This interaction is a hallmark of many potent and selective kinase inhibitors. The structure of this compound, with its amino group and ring nitrogens, provides the necessary hydrogen bond donors and acceptors to anchor the molecule within this highly conserved pocket, effectively competing with endogenous ATP.

The N-butyl substituent likely occupies a hydrophobic pocket within the active site, a common feature exploited in kinase inhibitor design to enhance potency and selectivity. The chlorine atom at the 6-position offers a site for further chemical modification, a strategy often used to fine-tune the compound's pharmacological properties.[6] Given the research into related pyridazine structures, potential targets could include kinases involved in cell signaling pathways critical for cancer cell proliferation and survival, such as Interleukin-2-inducible T-cell kinase (ITK) or other members of the CDK family.[7][8]

Caption: A logical workflow for validating the proposed mechanism of action.

Part 3: Alternative Hypotheses and Future Directions

While kinase inhibition is the most probable mechanism, the versatility of the pyridazine scaffold warrants consideration of other possibilities.

-

PARP-1 Inhibition: Recent studies have explored chloropyridazine hybrids as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy. [9]A commercially available PARP-1 activity assay could be employed as a secondary screen.

-

GABA Receptor Modulation: Iminopyridazine derivatives have been shown to target GABA receptors in insects. [4]While a less likely mechanism in mammalian systems for this specific compound, it could be explored using receptor binding assays if the kinase inhibition hypothesis is disproven.

Conclusion

This compound, by virtue of its 6-chloropyridazin-3-amine core, is strongly hypothesized to function as an ATP-competitive kinase inhibitor. The N-butyl group likely confers specificity and potency by interacting with hydrophobic regions of the kinase active site. The outlined experimental workflow provides a comprehensive and rigorous path to validate this proposed mechanism of action, from broad-based screening to specific cellular target engagement. Successful validation would position this compound as a valuable tool for chemical biology and a promising starting point for further drug development efforts.

References

- 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025).

- 3-Amino-6-chloropyridazine | Intermedi

- 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643.PubChem, NIH.

- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization str

- This compound | CAS 1009-84-3.Santa Cruz Biotechnology.

- 3-Amino-6-chloropyridazine.SRD Pharma.

- 1019-91-6|N,N-Dibutyl-6-chloropyridazin-3-amine.BLDpharm.

- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.Benchchem.

- This compound | CAS 1009-84-3.Chemical-Suppliers.

- Process for producing 3-amino-6-chloropyridazine.

- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.MDPI.

- 3-Amino-6-chloropyridazine (5469-69-2).Nordmann.

- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.PMC, PubMed Central.

- Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole.New Journal of Chemistry (RSC Publishing).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Amino-6-chloropyridazine (5469-69-2) at Nordmann - nordmann.global [nordmann.global]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Pyridazinamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinamine scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the development of a wide array of pharmacologically active agents. Characterized by a six-membered ring with two adjacent nitrogen atoms and an amine substituent, this core structure possesses unique physicochemical properties that enable it to interact with a diverse range of biological targets.[1][2] This technical guide provides a comprehensive exploration of the multifaceted biological activities of pyridazinamine derivatives. We will delve into their roles as potent inhibitors of protein kinases in oncology, their efficacy as anti-inflammatory and antimicrobial agents, and their emerging applications in cardiovascular and central nervous system (CNS) disorders.[1][3] By synthesizing mechanistic insights with structure-activity relationship (SAR) data and detailed experimental protocols, this document serves as an in-depth resource for professionals engaged in the discovery and development of novel therapeutics based on the versatile pyridazinamine core.

Introduction: The Pyridazinamine Core in Medicinal Chemistry

The pyridazine ring system is a π-deficient heteroaromatic compound, a property conferred by its two adjacent, electron-withdrawing nitrogen atoms.[4] This electronic feature, combined with a high dipole moment, makes the pyridazine moiety an attractive component in drug design. It can serve as a bioisosteric replacement for phenyl, pyridine, or other heterocyclic rings to modulate properties like aqueous solubility and metabolic stability.[2][5]

The addition of an amine group to create the pyridazinamine scaffold fundamentally enhances its drug-like properties. The amino group provides a critical hydrogen bond donor, enabling strong and specific interactions with the active sites of enzymes and receptors.[2] This capacity for robust molecular recognition is a primary reason for the broad spectrum of biological activities observed in this class of compounds.[1][4] Early interest in this scaffold was sparked by compounds like Minaprine, a 3-aminopyridazine derivative once used as an antidepressant, which highlighted the potential of this core for developing CNS-acting agents.[2][3] Since then, research has expanded dramatically, revealing the scaffold's utility across numerous therapeutic areas.[3]

Key Biological Activities and Mechanisms of Action

Pyridazinamine derivatives have demonstrated significant therapeutic potential across several major disease categories. Their versatility stems from the ability to readily functionalize various positions on the ring, allowing for the fine-tuning of activity against specific biological targets.[6]

Anticancer Activity: Targeting Protein Kinases

One of the most extensively studied applications of pyridazinamine derivatives is in oncology, primarily as inhibitors of protein kinases.[7] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival; their dysregulation is a hallmark of many cancers. The pyridazinamine core is an effective "hinge-binding" motif, capable of displacing ATP from the kinase active site.

Key Kinase Targets:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Pyridazinamine derivatives have been designed as potent inhibitors of VEGFR, a key mediator of angiogenesis (the formation of new blood vessels) which is critical for tumor growth and metastasis.[8]

-

Mps1 (Monopolar spindle 1): Imidazo[1,2-b]pyridazine derivatives have been identified as extremely potent and selective inhibitors of Mps1 kinase, a target whose high expression in cancer cells is correlated with poor prognosis.[9]

-

BCR-Abl: The FDA-approved drug Ponatinib, which contains an imidazo[1,2-b]pyridazine core, is a multi-targeted kinase inhibitor effective against chronic myeloid leukemia (CML), including cases with the challenging T315I mutation in the BCR-Abl kinase.[7]

-

JAKs (Janus Kinases): Members of the Janus kinase family (JAK1, JAK2, JAK3, TYK2) are intracellular tyrosine kinases that mediate signaling for numerous cytokines and growth factors involved in immunity and inflammation. Pyrazolopyridine derivatives, which share structural similarities, have shown potent inhibitory effects against JAK isoforms.[5][10]

Below is a simplified representation of a pyridazinamine-based inhibitor blocking the ATP binding site of a protein kinase, thereby inhibiting downstream signaling.

Caption: Mechanism of Kinase Inhibition by Pyridazinamine Derivatives.

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. Pyridazinone derivatives, closely related to pyridazinamines, have emerged as a promising class of anti-inflammatory agents with potentially low ulcerogenic side effects compared to traditional NSAIDs.[6][11]

Mechanisms of Action:

-

COX-2/LOX Inhibition: Many derivatives exhibit dual inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade. Some compounds show inhibitory activity against COX-2 superior to the reference drug Meloxicam.[11]

-

PDE4 Inhibition: Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic AMP (cAMP), a key anti-inflammatory signaling molecule. Pyridazinone derivatives bearing an indole moiety have been developed as selective inhibitors of the PDE4B isoform, leading to reduced production of pro-inflammatory cytokines like IL-8.[12]

-

TNF-α Suppression: Several pyridazinone derivatives have been shown to significantly inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine.[11][13]

Antimicrobial Activity

The pyridazine core is present in various compounds screened for antibacterial and antifungal properties.[14][15] The mechanism of action is often linked to the disruption of essential cellular processes in microorganisms. Structure-activity relationship studies have shown that factors like stereochemistry (cis-isomers being more active) and the degree of saturation in fused ring systems can significantly influence antimicrobial potency and selectivity against different strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[14] For example, certain hydrazone derivatives of pyridazinamine have shown high biological activity against a range of bacterial species.[16]

Cardiovascular and CNS Activity

The therapeutic potential of pyridazinamine derivatives extends to cardiovascular and neurological disorders.

-

Cardiovascular Effects: Certain pyridazinone derivatives exhibit potent vasodilator and antihypertensive effects.[17][18] Some compounds have demonstrated vasorelaxant activity superior to the reference drug hydralazine.[17][18] The benzimidazole-pyridazinone derivative Pimobendan, for instance, is a compound with both vasodilator and positive inotropic properties, making it useful in treating heart failure.[19]

-

Central Nervous System (CNS) Effects: As mentioned with Minaprine, the 3-aminopyridazine scaffold has been a foundation for CNS-acting agents.[3] More recent work has identified pyridazine derivatives with anticonvulsant properties.[20]

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyridazinamine derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic core. Understanding these SARs is critical for optimizing lead compounds.

| Position of Substitution | Effect on Biological Activity | Example Target Class |

| C3-Amine | Essential for hinge-binding in kinases. Modifications here can alter potency and selectivity. | Kinase Inhibitors |

| C4/C5-Positions | Substitution with bulky or lipophilic groups can enhance binding affinity in hydrophobic pockets. | Anticancer, Anti-inflammatory |

| C6-Position | Often substituted with aryl or heteroaryl groups to explore interactions with solvent-exposed regions of the target.[17] | Kinase Inhibitors, Vasodilators |

For instance, in a series of pyridazin-3-one derivatives evaluated for vasorelaxant activity, SAR analysis revealed that substituents like furyl, nitro, and dimethylamino groups contributed to enhanced bioactivity.[17] Similarly, for antiproliferative activity, the presence and position of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance activity, while bulky groups or halogens may decrease it.[21]

Experimental Protocols for Biological Evaluation

Validating the biological activity of novel pyridazinamine derivatives requires robust and reproducible experimental assays. The following are foundational protocols for screening these compounds.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity (IC50) of a test compound for a specific protein kinase.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled antibody binds to the kinase, and a fluorescent "tracer" dye binds to the ATP pocket. When the tracer is bound, excitation of the Eu-chelate results in energy transfer to the tracer, producing a high FRET signal. A test compound that binds to the ATP pocket will displace the tracer, disrupting FRET and causing a decrease in the signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10X stock of the kinase of interest (e.g., VEGFR2) in the appropriate kinase buffer.

-

Prepare a 10X stock of the Eu-labeled antibody.

-

Prepare a 10X stock of the fluorescent tracer.

-

Serially dilute the test pyridazinamine derivative in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Then, create intermediate dilutions in kinase buffer.

-

-

Assay Plate Setup (384-well plate):

-

Add 2 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

-

Add 4 µL of a 2.5X Kinase/Antibody mixture to all wells.

-

Add 4 µL of a 2.5X Tracer solution to all wells.

-

Final volume in each well should be 10 µL.

-

-

Incubation:

-

Seal the plate and gently centrifuge to bring all components to the bottom.

-

Incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence (e.g., Tecan Spark®, BMG PHERAstar®).

-

Measure the emission at two wavelengths: the acceptor/tracer emission (e.g., 665 nm) and the donor/Europium emission (e.g., 615 nm).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of the compound that inhibits 50% of tracer binding.

-

Caption: Workflow for an In Vitro Kinase Binding Assay.

Protocol: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability or cytotoxicity after treatment with a test compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., HCT-116 colon cancer cells) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyridazinamine test compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound (or vehicle control) to the appropriate wells.

-

Incubate for an additional 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percent viability against the logarithm of compound concentration and fit the curve to determine the IC50 value (concentration that reduces cell viability by 50%).

-

Conclusion and Future Perspectives

The pyridazinamine scaffold is a remarkably versatile and pharmacologically significant structure that has given rise to a multitude of biologically active compounds.[1] Its proven success in targeting protein kinases has cemented its role in modern oncology drug discovery.[7][22] Furthermore, the expanding research into its anti-inflammatory, antimicrobial, and cardiovascular effects highlights a broad and promising future for this heterocyclic core.[1][16][17]

Future research will likely focus on several key areas:

-

Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or other targets to minimize off-target effects and improve safety profiles.

-

Novel Mechanisms: Exploring new biological targets and mechanisms of action beyond the well-established ones.

-

Combination Therapies: Investigating the synergistic effects of pyridazinamine derivatives when used in combination with other therapeutic agents.

-

Targeted Drug Delivery: Developing drug delivery systems to specifically target diseased tissues, enhancing efficacy and reducing systemic toxicity.

By leveraging advanced computational modeling, innovative synthetic strategies, and robust biological screening, the full therapeutic potential of pyridazinamine derivatives can be realized, leading to the development of next-generation medicines for a range of human diseases.

References

- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- PubMed. (2022). Anti-inflammatory activity of pyridazinones: A review. Arch Pharm (Weinheim), 355(8).

- PubMed. (n.d.). [Antimicrobial activity of new pyridazine derivatives].

- PubMed Central. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors.

- Biomedical Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.

- PubMed Central. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.

- ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.

- ResearchGate. (n.d.). Anti‐inflammatory activity of pyridazinones: A review | Request PDF.

- ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives.

- Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.

- ResearchGate. (n.d.). Anti-inflammatory activity of the test compounds assessed in comparison....

- PubMed. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. Eur J Med Chem, 44(5), 1989-96.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.

- PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).

- PubMed. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition.

- PubMed. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity.

- PubMed Central. (2024). Exploring the untapped pharmacological potential of imidazopyridazines.

- (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.

- NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

- PubMed. (n.d.). Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties.

- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- PubMed. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Bioorg Med Chem Lett, 14(19), 5013-7.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Specialty Pyridazine Derivatives in Drug Discovery.

- MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.

- PubMed Central. (2022). Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties.

- PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.

- ResearchGate. (n.d.). Pyridazine Derivatives I Showed Potent Anticancer Activity and....

- Semantic Scholar. (n.d.). Cardiac effects of the novel pyridazinone derivative 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino]- 2- methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H) pyridazinone monoethyl maleate and its metabolite in isolated heart preparations of guinea pigs and dogs..

- (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.

- PubMed. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. J Enzyme Inhib Med Chem, 27(1), 69-77.

- Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review.

- (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.

- PubMed Central. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.

- PubMed. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771.

- ResearchGate. (2025). The Cardiovascular Properties of Some Amide Derivatives of Pyrimidin-8-on[2,1-f]theophylline-9- Alkylcarboxylic Acids | Request PDF.

- PubMed. (2021). Antihypertensive potential of selected pyrimidine derivatives: Explanation of underlying mechanistic pathways.

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jocpr.com [jocpr.com]

- 21. mdpi.com [mdpi.com]

- 22. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-butyl-6-chloropyridazin-3-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butyl-6-chloropyridazin-3-amine is a heterocyclic amine belonging to the pyridazine class of compounds. The pyridazine core is a privileged scaffold in medicinal chemistry, recognized for its ability to serve as a versatile building block in the synthesis of a wide array of biologically active molecules, particularly kinase inhibitors.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and potential therapeutic applications, with a focus on its role in the development of novel kinase inhibitors.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a key structural motif in numerous pharmacologically active compounds.[2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2] The unique electronic properties and hydrogen bonding capabilities of the pyridazine ring make it an attractive scaffold for designing molecules that can effectively interact with biological targets, such as the ATP-binding site of kinases.[1] this compound represents a specific derivative where the introduction of a butyl group at the 3-amino position can influence its lipophilicity, steric interactions, and overall pharmacological profile.

Synthesis and Chemical Properties

The synthesis of this compound typically proceeds from the readily available precursor, 3-amino-6-chloropyridazine. This key intermediate is synthesized from 3,6-dichloropyridazine via amination.[3][4]

Synthesis of the Precursor: 3-Amino-6-chloropyridazine

The primary route to 3-amino-6-chloropyridazine involves the reaction of 3,6-dichloropyridazine with ammonia. This nucleophilic aromatic substitution reaction can be carried out under various conditions, including using liquid ammonia under pressure or aqueous ammonia at elevated temperatures.[3][4]

Reaction Scheme:

A general workflow for the Suzuki-Miyaura cross-coupling of a 6-chloropyridazine derivative.

Conclusion and Future Directions

This compound is a molecule of significant interest for drug discovery, particularly in the field of kinase inhibitors. Its synthesis is feasible from readily available starting materials, and its structure embodies the key features of a promising kinase inhibitor scaffold. While specific biological data for this compound is currently limited in the public domain, the extensive body of research on related pyridazine derivatives strongly suggests its potential as a valuable probe for exploring kinase biology and as a starting point for the development of novel therapeutics.

Future research should focus on the detailed synthesis and characterization of this compound, followed by comprehensive biological screening against a panel of kinases to identify potential targets. Subsequent structure-activity relationship (SAR) studies, involving modifications at both the N-butyl group and the 6-position of the pyridazine ring, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective drugs.

References

- Konno, S., et al. (1992).

- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology. [Link]

- Park, E. H., & Park, M. S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 56-59. [Link]

- Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease. (2019). Journal of Medicinal Chemistry. [Link]

- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (2015).

- Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. (2025). PMC. [Link]

- Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. (2024). Cardiff University. [Link]

- Design, synthesis, and biological evaluation of N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole‐5‐yl]alkanamides as anti‐inflammatory agents. (2025).

- 6-Amino-3-chloropyridazine. PubChem. [Link]

- Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. (n.d.).

- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025). RSC Publishing. [Link]

- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. (2007).

- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization str

- This compound. Chemical Suppliers. [Link]

- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025). PMC. [Link]

- Synthesis and biological screening of aminothiadiazine dioxides related to trimethoprim. (n.d.). Europe PMC. [Link]

- Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. (2023). MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]

- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

The Pyridazine Nucleus: A Technical Guide to Synthesis, Discovery, and Application in Modern Drug Development

Abstract

The pyridazine scaffold, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its distinct physicochemical properties, including a significant dipole moment, robust hydrogen bonding capabilities, and the ability to enhance pharmacokinetic profiles, render it a highly versatile core for the development of novel therapeutic agents.[1][2] This technical guide offers a comprehensive exploration of the discovery and synthesis of innovative pyridazine compounds. It is designed for researchers, scientists, and professionals in drug development, providing in-depth insights into synthetic methodologies, the rationale behind experimental choices, and the broad spectrum of biological activities that underscore the therapeutic promise of this remarkable heterocycle.

The Strategic Advantage of the Pyridazine Core in Medicinal Chemistry

The incorporation of a pyridazine ring into a molecular structure offers several strategic advantages for the medicinal chemist. The two adjacent nitrogen atoms increase the polarity and aqueous solubility of the compound when compared to its carbocyclic counterpart, benzene.[1][3] The lone pairs of electrons on these nitrogen atoms can act as hydrogen bond acceptors, enabling potent interactions with biological targets.[1][2] Furthermore, the pyridazine moiety can positively influence a molecule's metabolic stability and has been associated with low cytochrome P450 inhibitory effects.[1][3] These attributes make the pyridazine scaffold a compelling choice for optimizing the drug-like properties of lead compounds.

The pyridazine nucleus is a key feature in numerous therapeutic agents, demonstrating a remarkable breadth of pharmacological activities.[4][5][6] This has led to the successful development of approved drugs and a multitude of clinical candidates across diverse therapeutic areas, including oncology, inflammation, cardiovascular diseases, and infectious diseases.[1][7][8]

Foundational Synthetic Strategies for the Pyridazine Core

The construction of the pyridazine ring system is most commonly achieved through the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives. This fundamental approach allows for the creation of a wide array of substituted pyridazines.

Classical Synthesis from 1,4-Dicarbonyl Compounds